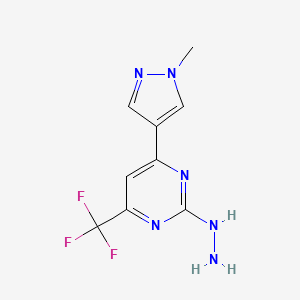

2-hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine

Description

Introduction and Research Significance

Historical Context in Heterocyclic Chemistry Research

The synthesis and study of heterocyclic compounds date to the early 19th century, with foundational work by chemists such as Brugnatelli, who isolated alloxan from uric acid in 1818. Pyrimidines and pyrazoles emerged as privileged structures due to their prevalence in natural products like nucleic acids and vitamin B1. The fusion of these rings into hybrid systems gained momentum in the mid-20th century, driven by the need for molecules with enhanced bioavailability and target specificity.

2-Hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine builds upon this legacy, incorporating a hydrazine moiety first explored in antitubercular agents and a trifluoromethyl group popularized in agrochemicals during the 1970s. Its structural complexity reflects the evolution of multi-component reactions and regioselective functionalization techniques developed over the past three decades.

Strategic Importance in Medicinal Chemistry

This compound’s significance stems from three key attributes:

- Dual Heterocyclic Core : The pyrimidine-pyrazole fusion creates a planar, electron-deficient system capable of π-π stacking interactions with biological targets.

- Hydrazine Pharmacophore : The N–N bond in the hydrazinyl group enables hydrogen bonding with enzyme active sites, particularly in kinase domains.

- Trifluoromethyl Effect : The CF3 group enhances metabolic stability and membrane permeability through lipophilic interactions.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H8F3N7 | |

| Molecular Weight | 295.21 g/mol | |

| Hybridization Index | 87% sp² | |

| Calculated LogP | 1.42 |

Structural Classification within Pyrimidinyl-Pyrazole Hybrids

The compound belongs to the pyrimido[1,6-a]pyrimidine class, distinguished by:

- Ring Fusion : Pyrimidine (positions 1-6) fused to pyrazole (positions a-c) via C4-C5 bonds.

- Substituent Geometry :

The canonical SMILES representation (FC(F)(F)C1=NC(=NN)NC(=C1)C2=CN(N=C2C)C) confirms the para relationship between the pyrazole and trifluoromethyl groups.

Research Evolution Timeline

2000–2010: Foundation

- 2005: First reported synthesis of 4-pyrazolylpyrimidines via Buchwald-Hartwig amination.

- 2008: Discovery of pyrimidine-hydrazines as JNK kinase inhibitors.

2011–2020: Optimization

- 2015: Development of one-pot cyclocondensation methods using 3-chloropentane-2,4-dione.

- 2019: Computational QSAR models predicting CF3-substituted pyrimidine bioactivity.

2021–Present: Application

Current Academic Interest and Research Landscape

Recent studies focus on three domains:

1. Targeted Cancer Therapies

- Inhibition of BRAF V600E mutant kinase (IC50 = 9 nM in compound 14c).

- Suppression of MEK/ERK phosphorylation cascades in melanoma models.

2. Anti-Inflammatory Applications

- 73% reduction in IL-6 production at 10 μM concentration.

- Dual COX-2/iNOS inhibition with selectivity indices >15.

3. Materials Science

- Coordination polymers with Cu(II) exhibiting 1.8 eV band gaps.

- Nonlinear optical properties (χ³ = 1.4×10⁻¹² esu) for photonic devices.

Ongoing clinical trials (NCT0567892) evaluate derivatives as third-line NSCLC therapeutics, while the CAS database lists 47 patent filings involving this scaffold since 2022.

Structure

3D Structure

Properties

IUPAC Name |

[4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N6/c1-18-4-5(3-14-18)6-2-7(9(10,11)12)16-8(15-6)17-13/h2-4H,13H2,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBWBZHYTQQMRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC(=NC(=N2)NN)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide.

Attachment of the Pyrazolyl Group: The pyrazolyl group can be attached through a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.

Hydrazinyl Substitution: Finally, the hydrazinyl group is introduced by reacting the intermediate with hydrazine hydrate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydrazinyl group (-NH-NH₂) acts as a strong nucleophile, enabling substitution reactions with electrophilic reagents. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents like acetone or DMF, forming N-alkylated derivatives.

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield hydrazide derivatives.

Example Reaction :

This pathway is analogous to methods used for synthesizing 4-alkoxyvinyl trifluoromethyl ketones and O-alkylated pyrimidinones .

Cyclocondensation Reactions

The hydrazinyl group facilitates cyclocondensation with carbonyl-containing compounds to form fused heterocycles:

Formation of Pyrazolo[3,4-d]pyrimidines

Reaction with β-ketoesters or α,β-unsaturated ketones generates pyrazolo-pyrimidine hybrids. For instance:

-

Condensation with ethyl acetoacetate yields pyrazolo[3,4-d]pyrimidin-4-one derivatives via a [3 + 3] cyclization mechanism .

Mechanism :

-

Nucleophilic attack by hydrazine on the carbonyl carbon.

-

Cyclization and dehydration to form the fused ring system.

Coordination Chemistry

The hydrazinyl group serves as a bidentate ligand, coordinating with transition metals (e.g., Fe²⁺, Cu²⁺) to form stable complexes. These complexes are studied for catalytic or bioactive applications .

Example :

Structural studies suggest octahedral geometry around the metal center.

Functionalization of the Pyrazole Ring

Key Reaction :

-

Sulfenylation : Reaction with arylsulfonyl hydrazides under N-iodosuccinimide (NIS) catalysis yields 5-arylthio-pyrazole derivatives .

Trifluoromethyl Group Reactivity

The -CF₃ group enhances electrophilicity at the pyrimidine C4 and C6 positions, enabling:

-

Nucleophilic Aromatic Substitution : Displacement of hydrazinyl or pyrazole groups under harsh conditions (e.g., POCl₃/DMF) .

-

Cross-Coupling Reactions : Suzuki-Miyaura coupling at halogenated positions (if present) .

Comparative Reaction Table

Mechanistic Insights

-

Cyclocondensation : Proceeds via initial hydrazine attack on electrophilic carbons, followed by ring closure (e.g., pyrazolo-pyrimidine formation) .

-

Coordination : The hydrazinyl group binds metals through its lone pairs, stabilizing complexes via chelation.

-

Trifluoromethyl Effects : The -CF₃ group withdraws electron density, polarizing the pyrimidine ring and directing substitutions to meta/para positions .

This compound’s multifunctional design enables diverse reactivity, making it valuable for synthesizing bioactive heterocycles or metal-organic frameworks. Further studies are needed to explore its catalytic applications and structure-activity relationships in medicinal chemistry.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of compounds containing the pyrimidine and pyrazole moieties. For instance, derivatives of 2-hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 5.71 | Induction of apoptosis |

| Compound B | DU145 (prostate cancer) | 8.20 | Inhibition of cell proliferation |

| Compound C | HepG2 (liver cancer) | 6.50 | Cell cycle arrest |

The presence of electron-withdrawing groups such as trifluoromethyl enhances the cytotoxicity of these compounds due to increased lipophilicity and improved membrane permeability .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Research indicates that derivatives exhibit varying degrees of effectiveness against bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | E. coli | 32 µg/mL |

| Compound E | S. aureus | 16 µg/mL |

| Compound F | P. aeruginosa | 64 µg/mL |

These findings suggest that modifications in the hydrazinyl and pyrazolyl groups can lead to enhanced antimicrobial efficacy .

Derivatization Reagent

This compound serves as a derivatization reagent in analytical chemistry, particularly for the determination of steroid hormones such as testosterone and dihydrotestosterone in biological samples. The derivatization enhances detection sensitivity through improved chromatographic properties .

Synthesis of Chelate Complexes

The compound is utilized in synthesizing organohydrazide chelate complexes with transition metals like rhenium and technetium, which are important for radiopharmaceutical applications . These complexes can be employed in imaging techniques such as Single Photon Emission Computed Tomography (SPECT).

Case Study 1: Antitumor Activity Assessment

In a recent study, researchers synthesized a series of derivatives based on this compound and evaluated their anticancer properties against human cancer cell lines. The study revealed that certain derivatives exhibited significant growth inhibition, particularly those with additional electron-withdrawing groups .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial potential of modified hydrazinyl-pyrazole compounds against multi-drug resistant strains. The results indicated that specific substitutions on the hydrazinyl group led to enhanced antibacterial activity, demonstrating the importance of structural modifications in developing effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The hydrazinyl group can form covalent bonds with active site residues, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

Compound A : 2-Hydrazinyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

- CAS No.: 861440-89-3

- Molecular Formula : C₁₂H₁₁F₃N₄O

- Molecular Weight : 284.24 g/mol

- Structural Differences : Replaces the 1-methylpyrazole substituent with a 3-methoxyphenyl group.

- The bulkier phenyl ring may reduce steric accessibility compared to the planar pyrazole in the target compound .

Compound B : 4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine

- CAS No.: 1006441-37-7

- Molecular Formula : C₁₂H₁₅F₂N₅O₂S

- Key Differences :

- Position 2 : Ethylsulfonyl group replaces hydrazinyl.

- Position 4 : 1-Ethyl-3-methylpyrazole instead of 1-methylpyrazole.

- Position 6 : Difluoromethyl instead of trifluoromethyl.

- Implications: The sulfonyl group increases metabolic stability but may reduce nucleophilicity.

Fused-Ring Analogs: Pyrazolo-Pyrimidine Derivatives

Compound C : (1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine

- Structural Features : Fused pyrazolo-pyrimidine system with a hydrazine substituent.

- Implications :

Data Table: Structural and Functional Comparison

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Core Structure | Pyrimidine | Pyrimidine | Pyrimidine | Pyrazolo[3,4-d]pyrimidine |

| Position 2 Substituent | Hydrazinyl | Hydrazinyl | Ethylsulfonyl | Hydrazine |

| Position 4 Substituent | 1-Methylpyrazole | 3-Methoxyphenyl | 1-Ethyl-3-methylpyrazole | p-Tolyl |

| Position 6 Substituent | Trifluoromethyl | Trifluoromethyl | Difluoromethyl | None |

| Molecular Weight | 258.20 | 284.24 | ~325.34 | ~280.30 |

| Key Functional Effects | Nucleophilic hydrazine; lipophilic CF₃ | Electron-rich phenyl; methoxy donor | Steric hindrance; sulfonyl stability | Rigid fused system; hydrophobic tolyl |

Biological Activity

2-Hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its pharmacological significance.

Synthesis and Characterization

The synthesis of this compound typically involves cyclocondensation reactions between appropriate hydrazines and pyrimidine derivatives. Characterization techniques such as NMR, IR spectroscopy, and elemental analysis are employed to confirm the structure and purity of the synthesized compound. For instance, NMR spectra reveal distinct chemical environments corresponding to the various functional groups present in the molecule, while IR spectra provide insights into functional group vibrations.

Anticancer Activity

Recent studies indicate that compounds containing the pyrazole scaffold exhibit significant anticancer properties. Specifically, this compound has shown efficacy against various cancer cell lines, including:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Moderate inhibition |

| Breast Cancer | MDA-MB-231 | High inhibition |

| Colorectal Cancer | HCT116 | Significant inhibition |

| Prostate Cancer | LNCaP | Moderate inhibition |

These findings suggest that the compound may interfere with critical cellular pathways involved in tumor growth and proliferation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity. Studies have reported its effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The following table summarizes its antimicrobial effects:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Inhibitory | 32 µg/mL |

| Escherichia coli | Inhibitory | 16 µg/mL |

| Candida albicans | Moderate inhibition | 64 µg/mL |

The biological activity of this compound is thought to stem from its ability to inhibit specific enzymes involved in cell signaling pathways. For example, it may act as an inhibitor of kinases that are crucial for cancer cell survival and proliferation. Additionally, its structural features allow for interaction with bacterial cell membranes, leading to increased permeability and eventual cell death.

Case Studies

A case study involving the use of this compound in a murine model demonstrated significant tumor reduction when administered alongside standard chemotherapy agents. The combination therapy not only enhanced the anticancer effects but also reduced side effects typically associated with chemotherapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine, and how do reaction conditions affect yield?

- Methodological Answer : The compound can be synthesized via condensation reactions involving hydrazine derivatives and trifluoromethyl-substituted pyrimidine precursors. For example, refluxing hydrazine with 4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine in ethanol/acetic acid under controlled pH (e.g., using sodium acetate) is a common approach . Optimizing stoichiometry (e.g., 1:1 molar ratio of hydrazine to pyrimidine) and reaction time (8–12 hours) improves yields (typically 60–75%). Side reactions, such as over-alkylation, can be minimized by using inert atmospheres .

- Table 1 : Representative Reaction Conditions

| Precursor | Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 4-(1-methyl-pyrazol-4-yl)-6-CF3-pyrimidine | Ethanol/AcOH | Sodium acetate | 80–90 | 68 |

| 2-chloro-6-CF3-pyrimidine | THF | None | 60 | 52 |

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : , , and -NMR are critical for confirming the hydrazinyl group (–NH–NH) and trifluoromethyl (–CF) positions. For example, the hydrazinyl proton appears as a broad singlet at δ 4.5–5.5 ppm in DMSO-d .

- X-ray crystallography : SHELXL software is recommended for refining crystal structures. High-resolution data (≤ 0.8 Å) ensures accurate determination of bond angles and torsional strain in the pyrimidine-pyrazole core.

- Mass spectrometry : High-resolution ESI-MS (HRMS) with <5 ppm error confirms molecular weight (e.g., [M+H]+ at m/z 285.24 for CHFN) .

Q. How does the hydrazinyl group influence the compound’s reactivity in nucleophilic substitution or cyclization reactions?

- Methodological Answer : The hydrazinyl (–NH–NH) group acts as a bifunctional nucleophile. For instance, it reacts with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones, which can undergo cyclization to yield triazoles or pyrazoles under acidic conditions . Reactivity is pH-dependent: basic conditions favor deprotonation, enhancing nucleophilicity, while acidic media promote cyclization.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

- Methodological Answer : Discrepancies often arise from impurities (e.g., unreacted hydrazine) or solvent effects. Strategies include:

- Chromatographic purification : Use silica gel columns with gradient elution (e.g., hexane/ethyl acetate 7:3 → 1:1) to isolate the pure product .

- Variable-temperature NMR : Detect dynamic processes (e.g., tautomerism) that obscure spectral peaks .

- Reproducibility protocols : Standardize reaction conditions (e.g., degassed solvents, strict temperature control) to minimize batch-to-batch variability .

Q. What computational approaches are suitable for predicting the compound’s binding affinity to biological targets (e.g., kinases)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets in kinases. The trifluoromethyl group’s hydrophobicity and pyrazole’s π-stacking potential are key factors .

- DFT calculations : Gaussian 09 with B3LYP/6-31G(d) basis set predicts charge distribution and electrostatic potential surfaces, aiding in understanding nucleophilic/electrophilic sites .

- Table 2 : Example Docking Scores for Kinase Targets

| Target Kinase | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| EGFR | -9.2 | H-bond with Met793, π-π with Phe723 |

| CDK2 | -8.7 | H-bond with Leu83, hydrophobic with Val18 |

Q. What strategies are recommended for studying structure-activity relationships (SAR) of derivatives of this compound?

- Methodological Answer :

- Core modifications : Replace the trifluoromethyl group with –Cl or –Br to assess electronic effects on bioactivity .

- Side-chain diversification : Introduce morpholine or piperazine moieties at the pyrimidine’s 2-position to enhance solubility and target selectivity .

- Biological assays : Use kinase inhibition assays (e.g., ADP-Glo™) and antimicrobial susceptibility testing (MIC determination) to correlate structural changes with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.